![molecular formula C25H19ClN4O3 B2428782 Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate CAS No. 1251695-41-6](/img/no-structure.png)

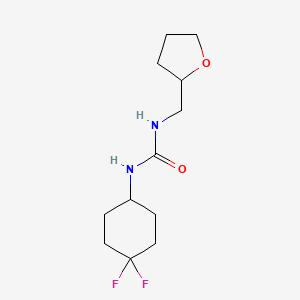

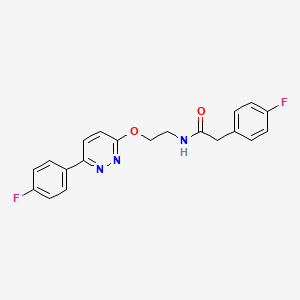

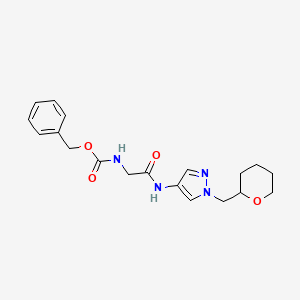

Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate is a synthetic compound used in scientific experiments to determine its biological properties and potential implications in various fields . It is one of the most important intermediates in the synthesis of Dabigatran etexilate .

Synthesis Analysis

The compound is synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material. This material is used to produce 4-(methylamino)-3-nitrobenzoyl chloride, which is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to obtain ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. The title compound is prepared after the reduction of this compound .Scientific Research Applications

Anticancer Applications

Piperidine derivatives, including Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate, have been utilized in various ways as anticancer agents . They have shown promising results in inhibiting the growth of cancer cells and could potentially be used in the development of new anticancer drugs .

Antiviral Applications

These compounds have also been explored for their antiviral properties . They could potentially be used in the treatment of various viral infections, contributing to the development of new antiviral medications .

Antimalarial Applications

Piperidine derivatives have shown potential in the treatment of malaria . Their unique chemical structure could be leveraged to develop more effective antimalarial drugs .

Antimicrobial and Antifungal Applications

These compounds have been found to have antimicrobial and antifungal properties . They could potentially be used in the development of new drugs to treat various bacterial and fungal infections .

Antihypertensive Applications

Piperidine derivatives have also been explored for their potential use in the treatment of hypertension . They could contribute to the development of new antihypertensive medications .

Analgesic and Anti-inflammatory Applications

These compounds have shown potential as analgesic and anti-inflammatory agents . They could potentially be used in the development of new drugs to manage pain and inflammation .

Anti-Alzheimer Applications

Piperidine derivatives have been studied for their potential use in the treatment of Alzheimer’s disease . They could contribute to the development of new drugs to treat this neurodegenerative disorder .

Antipsychotic Applications

Lastly, these compounds have shown potential as antipsychotic agents . They could potentially be used in the development of new drugs to treat various psychiatric disorders .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate involves the reaction of 4-(3-piperidin-1-ylpyrazin-2-yl)benzoic acid with ethyl 3-amino benzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to form the final product.", "Starting Materials": [ "4-(3-piperidin-1-ylpyrazin-2-yl)benzoic acid", "ethyl 3-amino benzoate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "benzoyl chloride" ], "Reaction": [ "Step 1: 4-(3-piperidin-1-ylpyrazin-2-yl)benzoic acid is reacted with ethyl 3-amino benzoate in the presence of DCC and DMAP to form the intermediate ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate.", "Step 2: The intermediate is then treated with benzoyl chloride to form the final product Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate." ] } | |

CAS RN |

1251695-41-6 |

Molecular Formula |

C25H19ClN4O3 |

Molecular Weight |

458.9 |

IUPAC Name |

2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C25H19ClN4O3/c1-2-33-19-10-6-17(7-11-19)28-24(31)15-3-12-22-20(13-15)23-21(14-27-22)25(32)30(29-23)18-8-4-16(26)5-9-18/h3-14,29H,2H2,1H3,(H,28,31) |

InChI Key |

SFFCITISJJIWHN-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[2-[5-bromo-2-(3-chloropropyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B2428702.png)

![2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2428706.png)

![3,4,7,9-Tetramethyl-1-nonyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2428709.png)

![N-(2,4-difluorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2428713.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2428720.png)